![molecular formula C19H23N3O5 B2834199 N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide CAS No. 302941-04-4](/img/structure/B2834199.png)
N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, such as N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide, is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes is frequently achieved through a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide is characterized by the presence of an adamantyl group . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives. These can be used in the creation of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Methods for Preparation
The high reactivity of adamantane derivatives also allows for the development of novel methods for their preparation. This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Polymerization Reactions
Adamantane derivatives can be used in polymerization reactions. The unique structure of adamantane allows for the creation of polymers with unique properties, such as high thermal stability and energy content .
Antimicrobial Activity
Some N-Mannich bases derived from adamantane derivatives have shown significant in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria .
Hypoglycemic Activity
Certain adamantane derivatives have shown significant hypoglycemic activity. These compounds have been found to produce a strong, dose-dependent reduction of serum glucose levels, making them potentially useful in the treatment of diabetes .
Applications in Dye-Sensitized Solar Cells
Some adamantane derivatives have been used in the design of complex molecules for dye-sensitized solar cells (DSSCs). These molecules can enhance light harvesting efficiency and contribute to the improvement of the DSSCs’ overall efficiency .
Mechanism of Action
Target of Action
Adamantane-containing amines, which are structurally similar to this compound, have been studied for their inhibitory activity against various biological targets .
Mode of Action
It is known that the reactivity of adamantane-containing amines strongly depends on their structure
Biochemical Pathways
Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may interact with pathways related to viral replication .
Pharmacokinetics
The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity of similar compounds , which could potentially impact their bioavailability.
Result of Action
Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may have antiviral effects at the molecular and cellular level .
Action Environment
The synthesis of similar adamantane-containing amines has been optimized under specific conditions , suggesting that environmental factors such as temperature and solvent choice may influence the efficacy and stability of these compounds.
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFZNFAHWWTGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide |
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